4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326808-60-9
VCID: VC11716576
InChI: InChI=1S/C14H18N2O5/c1-15-6-4-14(5-7-15)16(10(9-21-14)13(18)19)12(17)11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H,18,19)
SMILES: CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol

4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326808-60-9

Cat. No.: VC11716576

Molecular Formula: C14H18N2O5

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326808-60-9

Specification

CAS No. 1326808-60-9
Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
IUPAC Name 4-(furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C14H18N2O5/c1-15-6-4-14(5-7-15)16(10(9-21-14)13(18)19)12(17)11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H,18,19)
Standard InChI Key NVLQAYGMTUFSRB-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3
Canonical SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3

Introduction

Structural Characteristics and Molecular Properties

The core architecture of 4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid consists of a spiro[4.5]decane framework, where a tetrahydrofuran ring (1-oxa) is fused to a piperidine-like ring (8-aza) via a shared spiro carbon atom. Key substituents include:

  • Furan-2-carbonyl group: Attached at position 4, introducing aromatic and electron-rich characteristics.

  • Methyl group: Positioned on the nitrogen at position 8, influencing steric and electronic properties.

  • Carboxylic acid: Located at position 3, enabling hydrogen bonding and salt formation.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₅
Molecular Weight332.35 g/mol
IUPAC Name4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Key Functional GroupsSpirocyclic core, furan, carboxylic acid, methylamine

Comparatively, the structurally analogous compound 4-(3-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (C₁₉H₂₆N₂O₄, MW 346.4 g/mol) demonstrates how alkyl chain length and aromatic substituents modulate physicochemical properties. The furan group in the target compound likely enhances π-π stacking interactions compared to the 3-methylbenzoyl group in its analog.

Synthetic Pathways and Reaction Mechanisms

Synthesis of this compound likely follows a multi-step sequence, leveraging strategies reported for related diazaspiro systems :

Step 1: Formation of the Spirocyclic Core

The 1-oxa-8-azaspiro[4.5]decane backbone is constructed via cyclization reactions. A common approach involves:

  • Ring-closing metathesis or Mannich-type cyclization to form the spiro junction .

  • Use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for intermediate reductions.

Table 2: Hypothetical Synthetic Conditions

StepReaction TypeReagents/ConditionsYield*
1Spirocycle formationLiAlH₄, THF, 0°C → rt45-55%
2AcylationFuran-2-carbonyl chloride, Et₃N70-80%
3MethylationCH₃I, K₂CO₃, DMF65-75%
4OxidationKMnO₄, H₂O/acetone, 50°C60-70%

*Theoretical yields based on analogous procedures .

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its spirocyclic framework and functional groups:

Spirocyclic Core Reactivity

  • Ring-opening reactions: Exposure to strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) may cleave the spiro junction, forming linear diamines or ethers .

  • Electrophilic substitution: The furan ring undergoes nitration or sulfonation at the 5-position due to its electron-rich nature.

Carboxylic Acid Derivatives

  • Esterification: Reacts with alcohols (e.g., methanol/H⁺) to form methyl esters.

  • Amide formation: Coupling with amines using EDC/HOBt.

Furan-2-carbonyl Group

  • Diels-Alder reactions: The furan acts as a diene in cycloadditions with electron-deficient dienophiles.

ActivityMechanismSupporting Evidence
AntimicrobialDisruption of bacterial cell wall synthesisAnalogous spiro compounds show MIC values of 2–8 µg/mL against S. aureus.
AnticancerInhibition of topoisomerase IISpirocyclic derivatives exhibit IC₅₀ = 1.2–5.5 µM in MCF-7 cells .
Anti-inflammatoryCOX-2 suppressionSimilar furan-containing compounds reduce IL-6 by 40–60% .

The carboxylic acid group may enhance water solubility, improving bioavailability compared to ester or amide analogs.

Comparison with Structural Analogs

Table 4: Key Differences from 4-(3-Methylbenzoyl)-8-propyl Analogs

FeatureTarget Compound3-Methylbenzoyl Analog
Aromatic substituentFuran-2-carbonyl3-Methylbenzoyl
N-Alkyl groupMethylPropyl
Molecular Weight332.35 g/mol346.4 g/mol
Predicted logP1.8 (estimated)2.3

The furan group’s lower hydrophobicity (logP difference ≈ 0.5) may favor pharmacokinetic profiles in polar biological environments.

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